molecular formula C12H19NO5 B3005775 Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-11-2

Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

Cat. No. B3005775
CAS RN: 1273566-11-2
M. Wt: 257.286
InChI Key: ZMNHADCKOZUFOT-HRDYMLBCSA-N
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Description

Racemic compounds are those that contain equal amounts of left- and right-handed enantiomers of a chiral molecule. The “tert-butoxycarbonyl” part refers to a protecting group used in organic synthesis . “Hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid” suggests that the compound contains a fused ring system of a furan and a pyrrole .


Synthesis Analysis

The synthesis of such compounds generally involves the use of protecting groups, like the tert-butoxycarbonyl (Boc) group, during the synthetic steps . The exact method would depend on the specific starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex ring system including a furan ring (a five-membered ring with oxygen) and a pyrrole ring (a five-membered ring with nitrogen) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The carboxylic acid group (-COOH) is typically reactive and can undergo reactions like esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like carboxylic acid would likely make the compound capable of forming hydrogen bonds, affecting its solubility and boiling/melting points .

Scientific Research Applications

Synthesis of Diastereomerically Pure Compounds

The compound is used in the synthesis of diastereomerically pure compounds, which are crucial in the development of pharmaceuticals. The stereoselective methods employed ensure that the resulting compounds have the desired spatial configuration, which is essential for their biological activity .

Intermediate for Pharmaceutical Synthesis

It serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been used in the preparation of hexahydro-furo[2,3-b]furan-3-ol , a compound with potential therapeutic applications .

HIV Protease Inhibitors

The related compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been found useful as an HIV protease inhibitor, indicating that the Racemic compound may also be explored for similar antiviral properties .

Crystallization and Epimerization Methods

This compound is involved in novel methods for crystallization and epimerization, which are important for the purification and refinement of pharmaceuticals. These processes help in obtaining the desired isomer of a compound with high purity .

Mechanism of Action

Target of Action

The compound contains atert-butoxycarbonyl (t-Boc) group , which is commonly used in synthetic organic chemistry as a protecting group . Protecting groups are used to temporarily mask reactive functional groups in a molecule during a chemical reaction .

Mode of Action

The t-Boc group in the compound is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch . The t-Boc group serves as a protecting group, preventing the functional group it shields from participating in chemical reactions .

Biochemical Pathways

The introduction of the t-boc group into organic compounds can influence the course of chemical reactions, leading to different products . This can potentially affect various biochemical pathways depending on the specific organic compound that the t-Boc group is introduced into .

Pharmacokinetics

The presence of the t-boc group can influence these properties by altering the compound’s reactivity and stability .

Result of Action

The introduction of the t-Boc group into organic compounds can lead to the formation of tertiary butyl esters . These esters find large applications in synthetic organic chemistry . The exact molecular and cellular effects would depend on the specific organic compound that the t-Boc group is introduced into .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of introducing the t-Boc group into organic compounds is improved using flow microreactor systems . .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound are. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its synthesis, reactivity, or potential uses in greater detail .

properties

IUPAC Name

(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNHADCKOZUFOT-HRDYMLBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

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